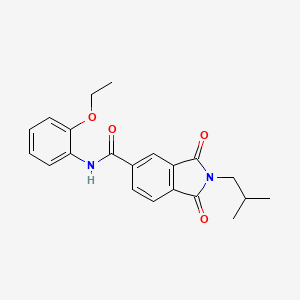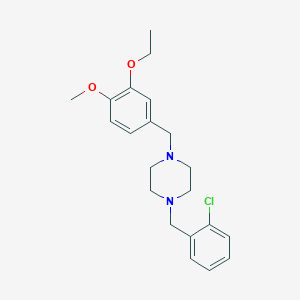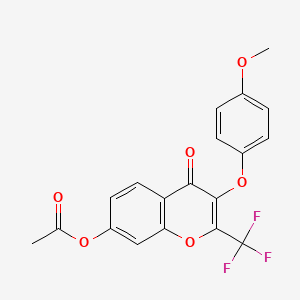![molecular formula C23H37N5O2 B5957339 1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol](/img/structure/B5957339.png)
1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol is a complex organic compound that features a combination of imidazole, phenoxy, and piperazine moieties
Méthodes De Préparation
The synthesis of 1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:
Formation of the Imidazole Moiety: The imidazole ring is synthesized using glyoxal and ammonia, followed by methylation to introduce the 1-methyl group.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a phenol derivative under basic conditions.
Introduction of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction, where the phenoxy-imidazole intermediate reacts with a piperazine derivative.
Final Assembly: The final compound is assembled by linking the imidazole-phenoxy-piperazine intermediate with the propanol moiety through a series of condensation reactions.
Industrial production methods typically involve optimizing these steps to maximize yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imine or enamine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Applications De Recherche Scientifique
1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases, cancer, and neurological disorders.
Industry: It is used in the development of new polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It affects signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
1-[4-[[(1-Methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like metronidazole and clotrimazole share the imidazole ring and exhibit antimicrobial properties.
Phenoxy Derivatives: Compounds like fenoxycarb and phenoxybenzamine share the phenoxy group and are used as insecticides and antihypertensive agents, respectively.
Piperazine Derivatives: Compounds like piperazine and fluphenazine share the piperazine ring and are used as anthelmintics and antipsychotics, respectively.
The uniqueness of this compound lies in its combination of these three moieties, which imparts a unique set of chemical and biological properties.
Propriétés
IUPAC Name |
1-[4-[[(1-methylimidazol-2-yl)methyl-propan-2-ylamino]methyl]phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37N5O2/c1-19(2)28(17-23-24-9-10-26(23)4)15-20-5-7-22(8-6-20)30-18-21(29)16-27-13-11-25(3)12-14-27/h5-10,19,21,29H,11-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBHDQOGLKQHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C)O)CC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-cyclohexyl-1-pyrrolidinyl)carbonyl]-1-(diphenylmethyl)-1H-1,2,3-triazole](/img/structure/B5957264.png)
![3-(4-hydroxyphenyl)-N-[2-(propylthio)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5957265.png)
![2-{[(6-methoxy-2-naphthyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5957277.png)
![3-[1-(cyclopentylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5957281.png)

![N-[(2-chlorophenyl)methyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B5957289.png)
![(Z)-4-AMINO-N'-HYDROXY-N-[(4-METHOXYPHENYL)METHYL]-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE](/img/structure/B5957295.png)
![2-Pent-4-enoyl-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957313.png)

![N-[1-(2-phenylethyl)-4-piperidinyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B5957320.png)

![2-[(FURAN-2-YL)METHYL]-8-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-5-YL]-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5957329.png)
![7-(2-fluorobenzyl)-2-(tetrahydro-2H-thiopyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957331.png)
![N-BENZYL-2-({5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)-N-PHENYLACETAMIDE](/img/structure/B5957344.png)
